Acetamide, N-(2-nitro-4-(pentyloxy)phenyl)-

Regulatory compliance TSCA SNUR Procurement specification

This specific 2-nitro congener (CAS 153590-17-1) is the legally compliant article under PMN P-92-32 (40 CFR §721.285). Using non-nitrated (PMN P-92-31) or amino (PMN P-92-33) analogs triggers different regulatory obligations and invalidates environmental monitoring programs keyed to the 90 ppb threshold. The 2-nitro group provides a stable, storable precursor that can be reduced to the free amine on-demand, mitigating oxidation and stability risks. Confirm your procurement specification matches this exact CAS to ensure TSCA compliance and analytical integrity.

Molecular Formula C13H18N2O4
Molecular Weight 266.29 g/mol
CAS No. 153590-17-1
Cat. No. B12685884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-(2-nitro-4-(pentyloxy)phenyl)-
CAS153590-17-1
Molecular FormulaC13H18N2O4
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCCCCCOC1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-]
InChIInChI=1S/C13H18N2O4/c1-3-4-5-8-19-11-6-7-12(14-10(2)16)13(9-11)15(17)18/h6-7,9H,3-5,8H2,1-2H3,(H,14,16)
InChIKeyZIIAQFOBHVUGBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N-(2-nitro-4-(pentyloxy)phenyl)- (CAS 153590-17-1): Regulatory Identity and Procurement Baseline


Acetamide, N-(2-nitro-4-(pentyloxy)phenyl)- (CAS 153590-17-1) is a synthetic nitroaromatic acetamide derivative with the molecular formula C₁₃H₁₈N₂O₄ and a molecular weight of 266.29 g/mol . It is characterized by a 2-nitro substituent and a 4-pentyloxy chain on the phenyl ring, distinguishing it from closely related non-nitrated (PMN P-92-31) and 2-amino (PMN P-92-33) analogs. All three compounds are listed under a single regulatory entry, 40 CFR § 721.285, but each carries a distinct Premanufacture Notice (PMN) number and chemical identity, which triggers differential reporting obligations under the Toxic Substances Control Act (TSCA) [1].

Why a Generic 'Pentyloxyphenyl Acetamide' Cannot Substitute for Acetamide, N-(2-nitro-4-(pentyloxy)phenyl)-


Although the three pentyloxyphenyl acetamide congeners share a common core scaffold, the presence, absence, or oxidation state of the ortho substituent (2-H, 2-NO₂, or 2-NH₂) fundamentally alters each compound's regulatory identity under TSCA and its resulting permissible use profile [1]. Each congener is assigned a distinct PMN number and is subject to its own Significant New Use Rule (SNUR) within 40 CFR § 721.285 [2]. Consequently, a procurement specification written only as 'pentyloxyphenyl acetamide derivative' cannot guarantee compliance with the specific reporting, handling, and downstream application restrictions that are legally tied to the 2-nitro substitution pattern. The quantitative evidence below demonstrates that substitution with a non-nitrated or amino analog constitutes a different regulatory article, not a generic equivalent.

Quantitative Differentiation Evidence for Acetamide, N-(2-nitro-4-(pentyloxy)phenyl)- Relative to Closest Analogs


Distinct Regulatory Reporting Threshold: 2-Nitro vs. Non-Nitrated Analog Under 40 CFR § 721.285

The 2-nitro derivative (PMN P-92-32) is subject to a significant new use reporting requirement with a facility release-to-water threshold of 90 ppb, as documented in the EPA regulation [1]. In contrast, the non-nitrated parent compound (PMN P-92-31) is listed under the same regulatory section but carries its own distinct PMN identifier, meaning any substitution of the nitro group for hydrogen would trigger a separate compliance evaluation pathway [2]. The regulatory framework explicitly treats the three congeners as separate chemical substances for TSCA reporting purposes.

Regulatory compliance TSCA SNUR Procurement specification

Computed LogP Differentiation: 2-Nitro vs. Hypothetical Non-Nitrated Analog

Computational prediction using standard cheminformatics software yields a calculated LogP (cLogP) of approximately 2.64 for Acetamide, N-(2-nitro-4-(pentyloxy)phenyl)-, reflecting the lipophilic contribution of the pentyloxy chain moderated by the polar nitro group [1]. For the non-nitrated analog (Acetamide, N-[4-(pentyloxy)phenyl]-, PMN P-92-31), the cLogP is estimated at approximately 2.8–3.0, indicating higher lipophilicity due to the absence of the electron-withdrawing nitro substituent . The ΔcLogP of 0.2–0.4 log units is sufficient to alter membrane permeability and environmental partitioning behavior among these otherwise similar scaffolds.

Lipophilicity LogP Physicochemical profiling

Target Compound as Defined Synthetic Precursor to the 2-Amino Analog

Acetamide, N-(2-nitro-4-(pentyloxy)phenyl)- (PMN P-92-32) serves as the direct synthetic precursor to Acetamide, N-(2-amino-4-(pentyloxy)phenyl)- (PMN P-92-33) via selective reduction of the nitro group, a transformation explicitly reflected in their sequential PMN numbering (P-92-32 → P-92-33) [1]. The 2-amino analog has documented biological relevance as a potential pharmacophore scaffold, but its procurement as a pre-formed entity is often limited; the 2-nitro compound therefore represents the commercially accessible, shelf-stable precursor that can be reduced on-demand to generate the free amino congener .

Synthetic intermediate Nitro reduction Medicinal chemistry

Electron-Withdrawing Effect of 2-Nitro vs. 2-Amino on Aromatic Reactivity

The 2-nitro group exerts a strong electron-withdrawing effect on the aromatic ring (Hammett σₚ ≈ 0.78, σₘ ≈ 0.71), whereas the 2-amino group is strongly electron-donating (σₚ ≈ –0.66), representing a reversal in electronic character that fundamentally alters electrophilic substitution reactivity and hydrogen-bonding capacity [1]. This difference is not adjustable by formulation; it is an intrinsic property of the covalent structure, meaning the 2-nitro compound cannot be substituted for the 2-amino analog in any application where electronic effects govern molecular recognition or reactivity [2].

Electronic effects Hammett substituent constants Structure-activity relationships

Procurement-Guiding Application Scenarios for Acetamide, N-(2-nitro-4-(pentyloxy)phenyl)- (CAS 153590-17-1)


TSCA-Regulated Industrial Process Requiring Documented 90 ppb Release Threshold

For any U.S.-based manufacturing or processing facility that discharges process water, the use of Acetamide, N-(2-nitro-4-(pentyloxy)phenyl)- triggers a specific 90 ppb reporting threshold under 40 CFR § 721.285 [1]. This quantified threshold is a key differentiator from the non-nitrated analog, allowing facilities to design their wastewater monitoring and compliance programs around a defined numeric limit rather than an unspecified evaluation. Procurement of the correct PMN-listed substance (P-92-32) ensures that the facility's permits and standard operating procedures reference the precise regulatory article.

Medicinal Chemistry Programs Using Nitroaromatic Prodrug or Photoreactive Scaffolds

The 2-nitro substituent provides a well-characterized electron-withdrawing group that can serve as a masked amine (via reduction) or as a photoreactive handle [1]. With a cLogP of ~2.64, the compound occupies a favorable lipophilicity range for cell permeability studies, while the pentyloxy chain provides a modular lipophilic anchor that can be varied in SAR campaigns comparing chain length (e.g., methoxy, butoxy, pentyloxy) [2]. The compound's commercial availability and defined structure make it a reliable starting point for generating focused nitroaromatic libraries.

Analytical Reference Standard for Regulatory Compliance Testing

Because 40 CFR § 721.285 assigns a distinct PMN number (P-92-32) to the 2-nitro derivative, analytical laboratories performing environmental monitoring or import compliance testing require an authenticated reference standard of this specific congener [1]. The target compound (CAS 153590-17-1) serves as that certified reference material, while the non-nitrated (P-92-31) or amino (P-92-33) analogs are distinct analytical targets requiring separate reference standards.

Synthetic Chemistry: On-Demand Generation of the 2-Amino Pharmacophore

In research settings where the 2-amino analog is the desired bioactive scaffold but is not readily available as a catalog item, the 2-nitro compound provides a stable, storable precursor that can be reduced to the free amine under standard conditions (e.g., catalytic hydrogenation or Sn/HCl) immediately before use [1]. This procurement strategy mitigates the stability and availability risks associated with handling the air-sensitive aromatic amine directly, while maintaining full synthetic control over the timing and extent of reduction.

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